molecular formula C8H9ClO3S B2680960 (2-Chloro-6-methanesulfonylphenyl)methanol CAS No. 1549395-22-3

(2-Chloro-6-methanesulfonylphenyl)methanol

Cat. No.: B2680960
CAS No.: 1549395-22-3
M. Wt: 220.67
InChI Key: BAEQUOMRNGISEE-UHFFFAOYSA-N
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Description

(2-Chloro-6-methanesulfonylphenyl)methanol is a chemical compound with the molecular formula C8H9ClO3S and a molecular weight of 220.67 g/mol . . This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a methanol group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve reagents like methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In industrial settings, the production of (2-Chloro-6-methanesulfonylphenyl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methanesulfonylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-6-methanesulfonylphenyl)methanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methanesulfonylphenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanesulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, alteration of cellular signaling pathways, and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-methanesulfonylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-Chloro-6-methanesulfonylphenyl)amine: Contains an amine group instead of a methanol group.

    (2-Chloro-6-methanesulfonylphenyl)thiol: Contains a thiol group instead of a methanol group.

Uniqueness

The presence of both chloro and methanesulfonyl groups allows for versatile chemical transformations and interactions with various biological targets .

Properties

IUPAC Name

(2-chloro-6-methylsulfonylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEQUOMRNGISEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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